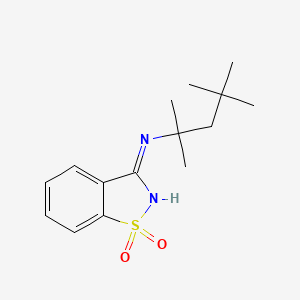

N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-14(2,3)10-15(4,5)16-13-11-8-6-7-9-12(11)20(18,19)17-13/h6-9H,10H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBQJTSPIILZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectroscopic Comparisons

Table 1: Key Structural and Spectroscopic Data

Key Observations :

- The target compound shares the 2,4,4-trimethylpentan-2-yl (TMP) group with analogs like 20f and 22g , which contributes to distinct NMR signals (e.g., δ ~1.04 ppm for TMP methyl groups).

Antibacterial Activity :

Compounds like 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxide derivatives () exhibit antibacterial properties due to their sulfonamide moiety, which inhibits folate synthesis.

Antileishmanial Activity :

The TMP-substituted imidazo[1,2-a]pyrimidine analog 20 () showed antileishmanial activity (IC₅₀ = 3.2 µM against Leishmania amazonensis). The TMP group’s hydrophobicity likely enhances membrane penetration, a trait that may extend to the target compound.

Physicochemical Properties

Table 2: Physical Properties Comparison

| Compound Name | Density (g/cm³) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | ~1.2* | ~380* | 3.8 |

| N,N-Diethyl-1,1-dioxo-1,2-benzothiazol-3-amine | 1.27 | 385.9 | 2.5 |

| 1,2-Benzothiadiazine 1,1-dioxide derivatives | 1.3–1.4 | 350–400 | 1.5–3.0 |

Notes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, evidence from structurally similar compounds (e.g., imidazo[1,2-a]pyridin-3-amine derivatives) indicates that alkylation of the benzothiazole amine with 2,4,4-trimethylpentan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the target product. Post-synthetic oxidation (e.g., using mCPBA or H₂O₂/AcOH) achieves the 1,1-dioxide moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzothiazole protons (δ 7.2–8.5 ppm) and the tert-alkyl group (δ 1.0–1.5 ppm). Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) impacts chemical shifts; compare data to structurally analogous compounds for validation .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify sulfone stretches (S=O at ~1300–1150 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer : The compound’s tert-alkyl group enhances lipophilicity, but the sulfone moiety improves aqueous solubility. Use DMSO as a stock solvent (≤10% v/v in buffer). Stability tests (HPLC monitoring under varying pH/temperature) are advised to avoid degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Crystallize the compound in ethanol or chloroform. Use SHELXL for structure refinement, focusing on hydrogen-bonding networks (e.g., N-H⋯O=S interactions) and conformational analysis of the tert-alkyl group. Compare with benzothiazole derivatives (e.g., evidence from adamantyl-acetamide analogs) to identify packing motifs .

Q. What strategies address discrepancies in NMR data across studies?

- Methodological Answer : Contradictions may arise from solvent effects or impurities. Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, coupling constants (J) in the benzothiazole ring should match literature values (e.g., J = 8–9 Hz for adjacent protons) . Replicate experiments under standardized conditions (solvent, temperature) to validate reproducibility .

Q. How can computational chemistry predict the compound’s reactivity or binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model sulfone electronic effects. Compare frontier molecular orbitals (HOMO/LUMO) with bioactive benzothiazoles (e.g., TLR7 agonists) to infer reactivity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with benzothiazole-binding pockets). Validate with SAR studies on substituent modifications .

Q. What experimental designs are suitable for evaluating biological activity (e.g., anti-inflammatory potential)?

- Methodological Answer :

- In Vitro Assays : Test COX-2 inhibition (ELISA) and ROS scavenging (DPPH assay). Use IC₅₀ comparisons with reference compounds (e.g., indomethacin).

- Cell-Based Studies : Assess cytotoxicity (MTT assay) in macrophages (RAW 264.7) and measure TNF-α/IL-6 suppression via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.